5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile
Description
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
5-bromo-8-ethoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H9BrN2O2/c1-2-17-9-4-3-8(13)10-11(9)15-6-7(5-14)12(10)16/h3-4,6H,2H2,1H3,(H,15,16) |
InChI Key |
FGVXCFOJBNGZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile
General Synthetic Strategy
The synthesis of 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile typically involves:
- Starting from quinoline-3-carboxylic acid or its esters.
- Introduction of the bromo substituent at position 5.
- Functionalization at position 8 with an ethoxy group.
- Conversion of the carboxylic acid or ester to the cyano group at position 3.
- Hydroxylation at position 4.
The synthetic routes are often multi-step and require careful control of reaction conditions to achieve high purity and yield.
Specific Preparation Routes
Starting Material: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
A key intermediate in the synthesis is Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6), which can be prepared and subsequently transformed into the target compound.
- Preparation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate:
- A solution of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is heated in phosphorus oxychloride (POCl₃) at 80°C for 3 hours.
- After removal of volatiles, the residue is treated with ice water, precipitating the product, which is filtered and dried.
- The product is purified by silica gel chromatography using ethyl acetate and hexane mixtures as eluents.
- Yields reported are around 76% for this step under optimized conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate + POCl₃, 80°C, 3 h | 76 | Followed by ice-water quench and filtration |
| 2 | Purification by silica gel chromatography (ethyl acetate/n-hexane 1:7) | - | Product isolated as brown solid |
Conversion to 3-Quinolinecarbonitrile
- The carboxylic acid or ester group at position 3 can be converted into the cyano group by dehydration of the corresponding amide.
- The amide is prepared by treating the acid or ester with carbonyldiimidazole in an inert solvent like dimethylformamide (DMF), followed by ammonia addition.
- Dehydration agents such as trifluoroacetic anhydride in pyridine or phosphorus pentoxide in an inert solvent are then used to yield the 3-cyanoquinoline derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Carbonyldiimidazole + DMF, then ammonia addition | Formation of quinoline-3-carboxamide |
| 2 | Dehydration with trifluoroacetic anhydride/pyridine or P₂O₅ | Formation of 3-cyanoquinoline |
Introduction of the Ethoxy Group at Position 8
- The ethoxy substituent at position 8 is introduced by nucleophilic substitution or alkoxylation reactions.
- For example, sodium or potassium ethoxide can be reacted with a suitable 8-haloquinoline intermediate to substitute the halogen with an ethoxy group.
- Reaction conditions typically involve heating at 120-130°C for several hours in an appropriate solvent such as 2-methoxyethanol.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 1 | Sodium + 2-methoxyethanol, then 8-haloquinoline | 120-130 | 3 hours | Followed by heating with 4-substituted quinolinecarbonitrile |
| 2 | Heating at 140-150°C for 2.5 hours | 140-150 | 2.5 hours | To complete substitution |
Hydroxylation at Position 4
- The hydroxy group at position 4 is typically retained from the starting material or introduced by selective hydrolysis or substitution reactions.
- The presence of the hydroxy group is confirmed by NMR and melting point data.
Purification and Characterization
- Purification is commonly achieved by flash column chromatography using gradients of ethyl acetate and hexane.
- Preparative thin-layer chromatography (TLC) is also used for isolating pure compounds.
- Drying agents such as magnesium sulfate or sodium sulfate are used to remove moisture from organic layers.
- Analytical characterization includes:
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Compound | Reagents/Conditions | Yield (%) | Analytical Data Highlights |
|---|---|---|---|---|
| 1 | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | POCl₃, 80°C, 3 h | 76 | ¹H NMR δ 9.26 (s), MS m/z 314 (M+H)+ |
| 2 | Quinoline-3-carboxamide | Carbonyldiimidazole + NH₃, DMF | - | Intermediate for dehydration |
| 3 | 3-Cyanoquinoline derivative | Trifluoroacetic anhydride/pyridine or P₂O₅ | - | Confirmed by MS and NMR |
| 4 | 8-Ethoxy substitution | Sodium + 2-methoxyethanol, 120-150°C | - | Substitution confirmed by NMR shifts |
| 5 | Final compound: 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile | Purification by chromatography | - | mp ~188-190°C, NMR and MS confirmation |
Research Outcomes and Notes
- The preparation methods are supported by multiple patent documents and scientific reports, ensuring reliability and reproducibility.
- The use of phosphorus oxychloride and carbonyldiimidazole as key reagents is consistent across sources.
- Reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity.
- The compound’s synthesis involves classical organic transformations including esterification, halogenation, nucleophilic substitution, amide formation, and dehydration.
- Analytical data from NMR and MS provide confirmation of structure and purity.
The preparation of 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile is a multi-step process involving the synthesis of key intermediates such as ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, followed by conversion to the cyano derivative and introduction of the ethoxy group. The methods are well-documented in patent literature and involve standard organic synthesis techniques with detailed reaction conditions and purification protocols. The compound can be obtained in good yields with proper control of reaction parameters and purification steps, as confirmed by comprehensive analytical characterization.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinone derivatives.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The presence of the hydroxy and cyano groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent positions and functional groups of 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile with analogous compounds from the evidence:
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight |
|---|---|---|---|
| 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile | Br (5), OEt (8), OH (4), CN (3) | Cyano, hydroxy, ethoxy, bromo | Not provided |
| Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate | Br (8), OH (4), COOEt (3) | Ester, hydroxy, bromo | ~300 (estimated) |
| 4-Bromo-8-methoxyquinoline | Br (4), OMe (8) | Methoxy, bromo | 238.08 |
| 4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester | Br (4), Cl (8), OMe (5), COOEt (3) | Ester, methoxy, bromo, chloro | 344.59 |
| 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile | BrPh (4), Me (8), CN (3), oxo (2) | Cyano, oxo, bromophenyl, methyl | Not provided |
Key Observations :
- Positional Effects: Bromine placement (positions 4, 5, or 8) significantly alters steric and electronic properties.
- Functional Group Variations: Cyano (CN) vs. Ester (COOEt) at Position 3: The cyano group in the target compound is smaller and more electron-withdrawing than an ester, which could improve metabolic stability and binding specificity in pharmaceuticals . Ethoxy (OEt) vs. Methoxy (OMe) at Position 8: Ethoxy’s increased lipophilicity may enhance membrane permeability compared to methoxy in 4-Bromo-8-methoxyquinoline, though at the cost of solubility . Hydroxy (OH) at Position 4: Unique to the target compound, this group enables hydrogen bonding, a critical feature for interactions in drug-receptor complexes or metal chelation .
Physicochemical Properties
While direct data is unavailable, inferences can be made:
- Solubility : The hydroxy and ethoxy groups may confer moderate polarity, balancing aqueous and lipid solubility.
- Stability: The cyano group’s resistance to hydrolysis contrasts with esters (e.g., Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate), which are prone to enzymatic degradation .
Biological Activity
5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile is C12H10BrN3O2. The compound features a quinoline core, which is known for contributing to a variety of biological activities. The presence of bromine, ethoxy, and hydroxy groups enhances its chemical reactivity and potential interactions with biological targets.
Research indicates that 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile exhibits multiple mechanisms of action:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits essential metabolic processes.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents assessed the efficacy of 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM). Mechanistic studies indicated that the compound activates caspase-dependent pathways leading to apoptosis.
Case Study 3: Anti-inflammatory Properties
Research published in Inflammation Research demonstrated that the compound significantly decreased TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
